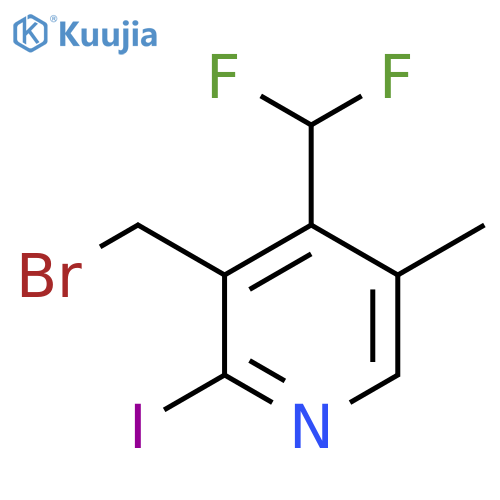Cas no 1805516-69-1 (3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)

1805516-69-1 structure
商品名:3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine
CAS番号:1805516-69-1
MF:C8H7BrF2IN
メガワット:361.953160524368
CID:4804766
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine
-
- インチ: 1S/C8H7BrF2IN/c1-4-3-13-8(12)5(2-9)6(4)7(10)11/h3,7H,2H2,1H3
- InChIKey: PHYSOCFKNRTGJH-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=C(C(F)F)C(C)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 12.9
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025026-250mg |
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805516-69-1 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029025026-1g |
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805516-69-1 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
| Alichem | A029025026-500mg |
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805516-69-1 | 95% | 500mg |
$1,617.60 | 2022-04-01 |
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Ping Tong Food Funct., 2020,11, 628-639
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
1805516-69-1 (3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine) 関連製品
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬